2-Hexyl-4-pentynoic Acid

Descripción general

Descripción

2-Hexyl-4-pentynoic Acid, also known as HPTA, is a derivative of valproic acid . It has a molecular weight of 182.26 . It is a potent and robust inhibitor of HDAC with an IC50 value of 13 μM . It has been found to have neuroprotective effects .

Molecular Structure Analysis

The molecular formula of 2-Hexyl-4-pentynoic Acid is C11H18O2 . The InChI code is 1S/C11H18O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h2,10H,3,5-9H2,1H3,(H,12,13) .Chemical Reactions Analysis

2-Hexyl-4-pentynoic Acid is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

2-Hexyl-4-pentynoic Acid is a liquid at 20 degrees Celsius and should be stored under inert gas due to its air sensitivity . It has a specific gravity of 0.94 and a refractive index of 1.45 .Aplicaciones Científicas De Investigación

Radiosensitizer in Breast Cancer Treatment

2-Hexyl-4-pentynoic Acid (HPTA) has been identified as a potential radiosensitizer for breast cancer cells . It enhances the effect of radiotherapy by increasing the instability of DNA repair proteins . This property of HPTA has been demonstrated through multiple working models of breast cancer cell lines .

Inhibitor of Histone Deacetylases (HDACs)

HPTA is a potent and robust inhibitor of HDACs with an IC50 value of 13 μM . HDACs are enzymes that remove acetyl groups from ε-N-acetyl lysines on histones, allowing the histones to wrap the DNA more tightly .

Inducer of Histone Hyperacetylation

HPTA induces histone hyperacetylation in cerebellar granule cells significantly at a concentration of 5 µM . This process is crucial for the regulation of gene expression.

Inducer of Heat Shock Proteins

HPTA induces the expression of heat shock proteins Hsp70-1a and Hsp70-1b . These proteins play a critical role in protecting cells from stress conditions.

Protector Against Glutamate-Induced Excitotoxicity

HPTA protects cerebellar granule cells from glutamate-induced excitotoxicity . Excitotoxicity is a pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters.

Influencer of Protein Stability

HPTA influences the stability of BRCA1 and Rad51 proteins by shortening their half-life . These proteins are involved in the homologous recombination pathway, which is crucial for DNA repair .

Mecanismo De Acción

Target of Action

2-Hexyl-4-pentynoic Acid, a derivative of valproic acid (VPA), is known to target Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from ε-N-acetyl lysines on histones, allowing the histones to wrap the DNA more tightly . It also targets DNA repair proteins such as BRCA1 and Rad51 .

Mode of Action

2-Hexyl-4-pentynoic Acid inhibits HDAC activity with an IC50 value of 13 μM . It also influences the stability of BRCA1 and Rad51 proteins by shortening their half-life . This results in the inhibition of the BRCA1-Rad51-mediated homologous recombination pathway .

Biochemical Pathways

The compound’s action on HDACs leads to histone hyperacetylation . This modification loosens the DNA around the histones, allowing for increased gene expression . The inhibition of the BRCA1-Rad51-mediated homologous recombination pathway disrupts DNA repair, leading to increased DNA damage .

Result of Action

The compound has been shown to have potent neuroprotective effects . It protects against glutamate-induced excitotoxicity in cultured neurons . In the context of cancer, it acts as a radiosensitizer, enhancing the effect of radiotherapy on breast cancer cells .

Action Environment

The action of 2-Hexyl-4-pentynoic Acid can be influenced by the environment in which it is used. For instance, in the context of radiotherapy for breast cancer, the compound’s radiosensitizing properties are enhanced . .

Safety and Hazards

Propiedades

IUPAC Name |

2-prop-2-ynyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h2,10H,3,5-9H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQSBRQHALCSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70914685 | |

| Record name | 2-(Prop-2-yn-1-yl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hexyl-4-pentynoic Acid | |

CAS RN |

96017-59-3 | |

| Record name | Octanoic acid, 2-(2-propyn-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096017593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Prop-2-yn-1-yl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexyl-4-pentynoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

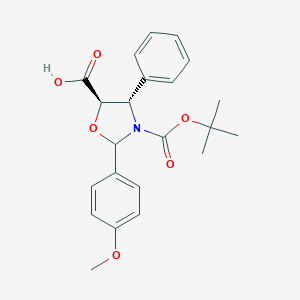

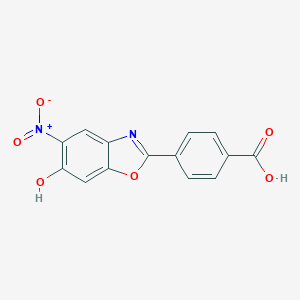

Feasible Synthetic Routes

Q & A

Q1: How does HPTA exert its radiosensitizing effect in breast cancer cells?

A1: Research indicates that HPTA enhances the sensitivity of breast cancer cells to radiotherapy by hindering the DNA damage repair process. Specifically, HPTA targets the BRCA1-Rad51-mediated homologous recombination pathway, a crucial mechanism for repairing double-strand DNA breaks. [] This inhibition of DNA repair makes cancer cells more susceptible to the damaging effects of radiation. []

Q2: What is the mechanism by which HPTA disrupts the BRCA1-Rad51-mediated homologous recombination pathway?

A2: Studies suggest that HPTA affects the stability of key proteins involved in this pathway, namely BRCA1 and Rad51. HPTA was found to reduce the half-life of these proteins, potentially leading to their degradation and subsequent impairment of the homologous recombination repair mechanism. [] This disruption ultimately enhances the sensitivity of breast cancer cells to radiation therapy.

Q3: Has HPTA demonstrated efficacy in preclinical models of breast cancer?

A3: Research has shown that HPTA exhibits radiosensitizing effects in both in vitro and in vivo models of breast cancer. In cell culture studies, HPTA enhanced the cytotoxic effects of radiation in various breast cancer cell lines, including MCF7, EUFA423, HCC1937, and a DMBA-induced rat breast cancer-derived primary culture cell line. [] Furthermore, HPTA demonstrated significant radiosensitizing activity in a DMBA-induced breast cancer rat model. [] These findings suggest that HPTA holds promise as a potential therapeutic agent for enhancing the efficacy of radiotherapy in breast cancer treatment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)

![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)